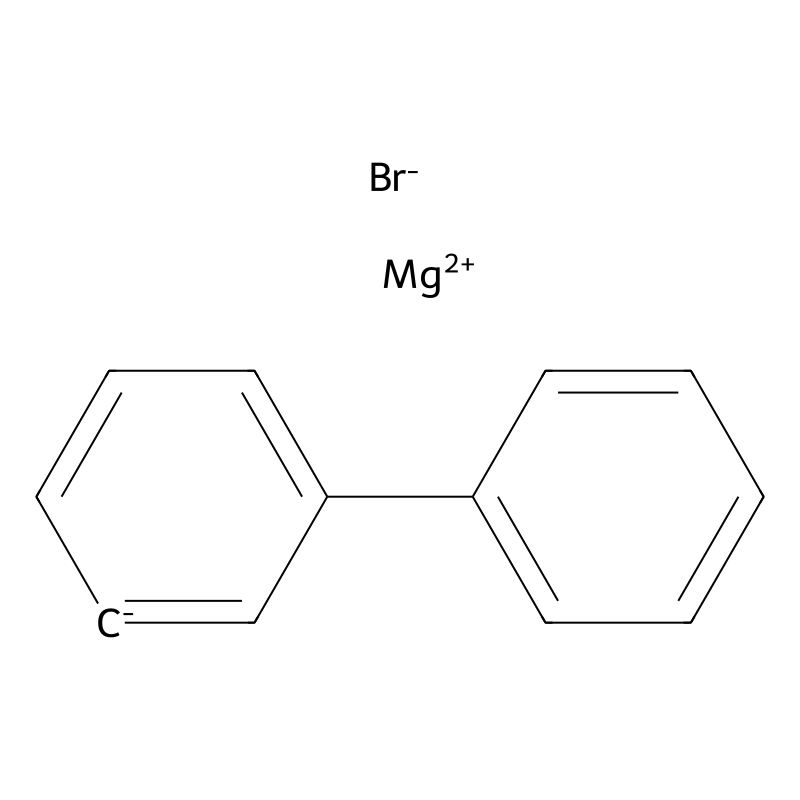

3-Biphenylmagnesium bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Reactivity:

3-Biphenylmagnesium bromide (C12H9BrMg) is an organomagnesium compound, which is a class of reagents known for their reactivity towards various organic functional groups. It is typically synthesized by reacting 3-bromobiphenyl with metallic magnesium in an inert solvent, such as tetrahydrofuran (THF) [].

Applications in Organic Synthesis:

-Biphenylmagnesium bromide finds applications in various organic synthesis reactions, including:

- Nucleophilic addition: Due to the presence of a nucleophilic magnesium center, it can react with carbonyl compounds (aldehydes, ketones) to form alcohols.

- Grignard reaction: Similar to other Grignard reagents, it can react with various organic electrophiles, such as alkyl halides, epoxides, and imines, to form new carbon-carbon bonds.

- Carbometalation: It can participate in carbometalation reactions, where it inserts a carbon atom into a molecule containing an aromatic ring system [].

These reactions are valuable tools for constructing complex organic molecules with desired functionalities, making 3-biphenylmagnesium bromide a versatile reagent in organic synthesis research.

Specific Examples in Research:

-Biphenylmagnesium bromide has been employed in various research studies for the synthesis of diverse organic compounds. Here are a few specific examples:

- Synthesis of biphenyl alcohols: The nucleophilic addition of 3-biphenylmagnesium bromide to different aldehydes has been used to prepare various biphenyl alcohols, which are important building blocks for pharmaceuticals and functional materials [].

- Preparation of complex biaryl derivatives: Through the Grignard reaction with different aryl halides, 3-biphenylmagnesium bromide has been utilized to synthesize complex biaryl derivatives with potential applications in organic electronics and medicinal chemistry [].

- Development of new catalysts: Researchers have explored the use of 3-biphenylmagnesium bromide in the development of novel catalysts for various organic transformations, demonstrating its potential contribution to catalysis research [].

3-Biphenylmagnesium bromide is an organometallic compound with the molecular formula and a molar mass of 257.41 g/mol. It consists of a biphenyl moiety bonded to a magnesium atom, which is further coordinated to a bromine atom. This compound is typically prepared as a solution in tetrahydrofuran or diethyl ether and is known for its reactivity as a Grignard reagent, which is widely utilized in organic synthesis .

3-Biphenylmagnesium bromide is a hazardous compound due to several factors:

- Flammability: The THF solvent is highly flammable.

- Air and moisture sensitivity: Reacts violently with water and moisture, releasing flammable hydrogen gas.

- Reactivity: Reacts exothermically with many organic compounds.

Safety precautions include working under an inert atmosphere, using appropriate personal protective equipment (PPE) like gloves and goggles, and handling the compound in a well-ventilated fume hood.

Data:

- Flammability point of THF: -64°C

- Nucleophilic Addition: It can react with carbonyl compounds to form alcohols. For example, reacting with benzaldehyde yields 3-biphenyl-1-ol.

- Halogen-Metal Exchange: This compound can undergo halogen-metal exchange reactions with other organohalides, facilitating the formation of new carbon-carbon bonds.

- Reaction with Water: When exposed to water or moisture, it hydrolyzes to produce biphenyl and magnesium hydroxide, releasing hydrogen bromide gas .

3-Biphenylmagnesium bromide can be synthesized through several methods:

- Direct Reaction: The most common method involves reacting 3-bromobiphenyl with magnesium turnings in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran. The reaction proceeds as follows:

- Alternative Methods: Other synthetic routes may involve the use of different halobenzenes or modifications in solvent choice to optimize yield and purity .

3-Biphenylmagnesium bromide has several applications in organic chemistry:

- Synthesis of Alcohols: It is primarily used for the synthesis of secondary and tertiary alcohols from carbonyl compounds.

- Formation of Carbon-Carbon Bonds: It serves as a key reagent in the formation of complex organic molecules through nucleophilic addition reactions.

- Material Science: Its derivatives may find use in polymer chemistry and material science due to their unique electronic properties .

Interaction studies involving 3-biphenylmagnesium bromide primarily focus on its reactivity with various functional groups. The compound's ability to act as a nucleophile allows it to interact with electrophiles effectively. Furthermore, studies on its stability and reactivity under different conditions (e.g., moisture, temperature) are crucial for understanding its practical applications in synthetic chemistry .

Several compounds are similar to 3-biphenylmagnesium bromide, primarily other biphenyl magnesium halides. Here are some notable comparisons:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Biphenylmagnesium bromide | Similar structure but different position of substituents affecting reactivity. | |

| 4-Biphenylmagnesium bromide | Reactivity may vary due to steric factors at the para position. | |

| Phenylmagnesium bromide | Simpler structure; widely used but less sterically hindered compared to biphenyl derivatives. |

The uniqueness of 3-biphenylmagnesium bromide lies in its specific steric and electronic properties due to the arrangement of the biphenyl groups, which can influence its reactivity and selectivity in organic synthesis compared to its analogs .

Reaction Conditions and Methodology

The synthesis of 3-biphenylmagnesium bromide involves the reaction of 3-bromo-biphenyl with magnesium metal in an anhydrous tetrahydrofuran (THF) solvent under inert conditions. The process requires meticulous control of temperature and moisture levels, as Grignard reagents are highly sensitive to hydrolysis. A typical procedure includes:

- Magnesium Activation: Magnesium turnings are activated using a small amount of iodine to initiate the reaction.

- Halogenated Hydrocarbon Addition: 3-Bromo-biphenyl is dissolved in THF and added dropwise to the magnesium suspension.

- Reflux and Stirring: The mixture is refluxed at 65–70°C for 2–4 hours to ensure complete conversion.

Table 1: Synthesis Conditions for 3-Biphenylmagnesium Bromide

| Parameter | Specification | Source |

|---|---|---|

| Solvent | Tetrahydrofuran (THF) | |

| Temperature | 65–70°C | |

| Reaction Time | 2–4 hours | |

| Magnesium Activation | Iodine (catalytic) |

The resulting solution is typically 0.5 M in THF and requires storage under nitrogen or argon to prevent decomposition.